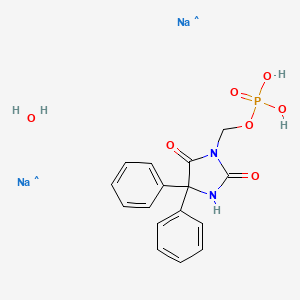

CID 123134660

Description

CID 123134660 is a chemical compound characterized by its unique structural and analytical properties. The compound exhibits distinct chromatographic retention behavior and fragmentation patterns in mass spectrometry, which are critical for its identification and differentiation from analogs . The vacuum distillation process (Figure 1D) further highlights its purification profile, with varying CID content across fractions, suggesting its volatility and stability under specific conditions .

Properties

Molecular Formula |

C16H17N2Na2O7P |

|---|---|

Molecular Weight |

426.27 g/mol |

InChI |

InChI=1S/C16H15N2O6P.2Na.H2O/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;;1H2 |

InChI Key |

YJGQIFHPWIIRCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.O.[Na].[Na] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 123134660 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 123134660 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in enzymatic reactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its interaction with specific molecular targets. In industry, it is utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 123134660 involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction leads to various biochemical and physiological effects, which are the basis for its applications in different fields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 123134660 belongs to a class of compounds that share structural motifs with oscillatoxin derivatives. identifies four oscillatoxin analogs (CIDs: 101283546, 185389, 156582093, 156582092) with structural variations such as methyl group substitutions or side-chain modifications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound CID | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) |

|---|---|---|---|

| 123134660 | Not provided* | Core cyclic structure with unknown substituents | Not provided* |

| Oscillatoxin D (101283546) | Not provided | Macrocyclic lactone with hydroxyl groups | Not provided |

| 30-Methyl-oscillatoxin D (185389) | Not provided | Methyl substitution at position 30 | Not provided |

| Oscillatoxin E (156582093) | Not provided | Epoxide group in side chain | Not provided |

| Oscillatoxin F (156582092) | Not provided | Additional double bond in macrocycle | Not provided |

Structural inferences are based on analytical techniques (GC-MS, vacuum distillation) described in and structural trends in .

Key Observations:

- Structural Complexity : CID 156582093 and 156582092 contain epoxide and conjugated double bonds, respectively, which could alter reactivity and biological activity compared to this compound .

Comparison with Functionally Similar Compounds

describes a compound (CID 1403909, CAS 34743-49-2) with CYP1A2 inhibition and high gastrointestinal absorption.

Table 2: Functional and Pharmacological Comparison

Key Observations:

- Analytical Techniques : this compound was characterized using GC-MS and LC-ESI-MS, whereas oscillatoxins relied on NMR and traditional MS, reflecting differences in polarity and stability .

Methodological Considerations

The identification and comparison of this compound with analogs require complementary techniques:

- GC-MS : Used to resolve this compound’s volatility and purity during distillation .

- LC-ESI-MS with Source-Induced CID: Critical for differentiating structural isomers (e.g., ginsenosides in ), a method applicable to oscillatoxin analogs .

- Computational Modeling : Applied to CID 1403909 for predicting absorption and CYP interactions, a approach that could extend to this compound .

Q & A

How to formulate focused research questions for CID 123134660 studies?

- Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope (e.g., "How does this compound modulate [specific biological target] compared to [control compound] in [cell line/model]?"). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate viability . Avoid overly broad questions (e.g., "What does this compound do?") and prioritize specificity (e.g., "What concentration-dependent effects does this compound exhibit on [pathway] in [model]?"). Refine iteratively using feedback from domain experts .

Q. What experimental design principles ensure reproducibility in this compound studies?

- Methodological Answer :

- Controls : Include positive/negative controls and solvent-only groups to isolate compound-specific effects.

- Replication : Minimum n=3 biological replicates per condition to account for variability .

- Blinding : Use double-blinding for subjective endpoints (e.g., behavioral assays).

- Documentation : Follow ACS Guidelines for reporting synthesis protocols, purity verification (e.g., HPLC, NMR), and storage conditions .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Databases : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND [target] NOT [toxicity]").

- Quality Assessment : Prioritize peer-reviewed journals; exclude non-indexed or predatory publishers .

- Synthesis : Organize findings into thematic tables (e.g., "Reported IC50 Values for this compound Across Models") to identify knowledge gaps .

Q. What are best practices for collecting primary data on this compound?

- Methodological Answer :

- Quantitative : Use dose-response curves with nonlinear regression to calculate EC50/IC50. Validate assays with reference standards (e.g., ATP assays for cytotoxicity) .

- Qualitative : For mechanistic studies, employ transcriptomics/proteomics with false discovery rate (FDR) correction .

- Ethics : Adhere to institutional guidelines for animal/human tissue use .

Q. How to select between qualitative and quantitative methodologies?

- Methodological Answer : Align with research objectives:

- Quantitative : For structure-activity relationships (SAR) or pharmacokinetic modeling.

- Qualitative : For exploratory mechanistic hypotheses (e.g., "How does this compound alter protein conformational dynamics?").

- Mixed Methods : Combine LC-MS/MS quantification with molecular dynamics simulations .

Advanced Research Questions

Q. How to resolve contradictions in reported data for this compound?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental variables (e.g., cell passage number, solvent choice, assay temperature) across conflicting studies .

- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (e.g., I² statistic) .

- Replication : Reproduce key studies under standardized conditions .

Q. What strategies optimize this compound synthesis protocols?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test reaction parameters (e.g., temperature, catalyst loading) .

- Characterization : Validate intermediates via FT-IR and mass spectrometry; confirm purity (>95%) with chiral HPLC .

- Yield Improvement : Screen alternative solvents (e.g., ionic liquids) or catalysts (e.g., organocatalysts) .

Q. How to integrate multi-omics data with functional studies?

- Methodological Answer :

- Workflow :

Perform RNA-seq/proteomics to identify differentially expressed targets.

Validate hits via siRNA knockdown/CRISPR in vitro.

Cross-reference with molecular docking simulations for binding affinity predictions .

- Data Integration : Use pathway enrichment tools (e.g., DAVID, STRING) to map mechanistic networks .

Q. What approaches elucidate this compound’s mechanism of action?

- Methodological Answer :

- Kinetic Studies : Measure time-dependent inhibition (e.g., Kitz-Wilson plots) to distinguish reversible/irreversible binding .

- Structural Biology : Co-crystallize this compound with target proteins for X-ray diffraction analysis .

- Computational Models : Apply machine learning (e.g., QSAR) to predict off-target interactions .

Q. How to design longitudinal studies for this compound’s stability?

- Methodological Answer :

- Accelerated Stability Testing : Expose compound to elevated temperatures/humidity; monitor degradation via UPLC-MS .

- Degradation Pathways : Identify metabolites with high-resolution mass spectrometry and compare to in silico predictions (e.g., Meteor Nexus) .

- Statistical Modeling : Use Arrhenius equations to predict shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.